Product packaging for (S)-6-(1-Aminoethyl)pyridin-2-amine(Cat. No.:)

(S)-6-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12833790
M. Wt: 137.18 g/mol
InChI Key: QLXUFEACGXTPSC-YFKPBYRVSA-N
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Description

(S)-6-(1-Aminoethyl)pyridin-2-amine is a chiral organic compound with the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol . Its CAS registration number is 1213652-75-5 . This compound serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. The specific stereochemistry of the (S)-enantiomer makes it particularly useful for constructing molecules with defined three-dimensional structures, which is a critical requirement in the development of active pharmaceutical ingredients (APIs) and ligands for catalysis. Handling and Storage: To maintain stability and purity, this product requires cold-chain transportation and should be stored in a dark place within an inert atmosphere at -20°C . This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B12833790 (S)-6-(1-Aminoethyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-[(1S)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1

InChI Key

QLXUFEACGXTPSC-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)N

Canonical SMILES

CC(C1=NC(=CC=C1)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 6 1 Aminoethyl Pyridin 2 Amine and Its Enantiomers

Stereoselective Synthesis Approaches to Chiral Aminoethylpyridines

The synthesis of chiral aminoethylpyridines, such as (S)-6-(1-Aminoethyl)pyridin-2-amine, necessitates methods that can introduce and maintain a specific three-dimensional arrangement of atoms. Several powerful strategies have emerged to achieve high enantioselectivity.

Asymmetric Catalytic Hydrogenation Routes

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral amines. acs.org This technique involves the addition of hydrogen across a double bond of a prochiral substrate, guided by a chiral catalyst to produce a product with a specific stereochemistry. wikipedia.org Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, have shown exceptional effectiveness in these transformations. ajchem-b.com The transition metal-catalyzed asymmetric hydrogenation of pyridyl-containing unsaturated compounds can be challenging due to the strong coordinating ability of the pyridine (B92270) moiety, which can lead to catalyst deactivation. acs.org

The choice of chiral ligand is critical for achieving high enantioselectivity. wikipedia.org Chiral phosphine (B1218219) ligands, such as BINAP, and its derivatives are commonly employed. ethz.ch For instance, iridium catalysts paired with chiral spiro ligands have demonstrated high performance in the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with up to 99.9% enantioselectivity. ajchem-b.com

Catalyst SystemSubstrate TypeEnantioselectivity (ee)Reference
Ir/(S)-P-PhosHydrochloride salt of imine98% acs.org
Ir/f-binaphaneSterically hindered N-aryl iminesGood to excellent acs.org
Rh/(R,R)-Et-DuPhosMethyl (Z)-α-acetamidocinnamateHigh ajchem-b.com
Ni-bisphosphine complexesα-amino-β-keto ester hydrochloridesHigh rsc.org

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral amines.

One common strategy involves the use of N-tert-butanesulfinyl aldimines. These are readily prepared from protected (S)-lactals. Nucleophilic addition of organometallic reagents to these aldimines proceeds with high diastereoselectivity to afford 1,2-disubstituted β-amino alcohols. acs.org The tert-butanesulfinyl group can then be cleaved to yield the desired chiral amine. Another example involves the reaction of phosphinates with chiral imines derived from (S)-α-methylbenzylamine to produce α-amino-C-phosphinates with moderate diastereoselectivity. nih.gov

Enantioselective Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of chiral amines, organocatalysts can activate substrates towards enantioselective transformations. For example, chiral phosphoric acid-based catalysts have been used in the 1,6-addition of azlactones to para-quinone methides to generate β,β-diaryl-α-amino acid esters with adjacent tertiary and quaternary stereocenters. mdpi.com

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. A thiourea-boronic acid hybrid catalyst has been shown to control the α-chirality of carbonyl compounds through conjugate addition-asymmetric protonation, yielding a variety of chiral amines with excellent yield and enantioselectivity. mdpi.com

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. researchgate.net Enzymes, such as lipases and transaminases, can be employed to achieve high stereocontrol in the synthesis of chiral amines.

A notable chemoenzymatic approach for preparing chiral pyridine-containing amines involves the dynamic kinetic resolution of a secondary alcohol. researchgate.net For example, 2-acetyl-6-bromopyridine (B57736) can be reduced to the corresponding racemic alcohol. A lipase (B570770) can then selectively acylate one enantiomer, leaving the other enantiomerically pure. This resolved alcohol can then be converted to the desired chiral amine. researchgate.net Another strategy involves the use of transaminases in the asymmetric synthesis of chiral amines from ketones. researchgate.net

Multistep Total Synthesis Pathways Incorporating this compound

The strategic incorporation of this compound into the total synthesis of complex molecules requires careful planning of the synthetic route.

Convergent Synthesis Design and Execution

Convergent synthesis is a strategy that involves preparing fragments of a target molecule separately and then coupling them together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence.

Protecting Group Strategies in Complex Syntheses

In the multistep synthesis of complex molecules such as chiral pyridine-amines, functional groups must often be temporarily masked to prevent unwanted side reactions. wikipedia.org These temporary masks, or protecting groups, are crucial for achieving chemoselectivity. The target molecule, this compound, possesses two distinct amine functionalities (a primary aliphatic amine and an amino group on the pyridine ring) and a pyridine nitrogen, all of which exhibit nucleophilic and basic properties. This necessitates a carefully designed protecting group strategy.

The most effective strategies employ orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. wikipedia.org

Pyridine Ring Protection: The pyridine nitrogen can coordinate to metal catalysts, interfering with desired transformations, or undergo unwanted alkylation. To mitigate this, the pyridine nitrogen can be protected. One method involves its oxidation to an N-oxide, which reduces its nucleophilicity. The N-oxide can be removed later by reduction. Another strategy is the formation of a borane (B79455) complex (e.g., with BH₃·SMe₂), which effectively shields the pyridine nitrogen. researchgate.net This protection can be reversed using acid. researchgate.net

The table below summarizes common protecting groups relevant to the synthesis of complex pyridine-amines.

Functional GroupProtecting GroupAbbreviationIntroduction Reagent(s)Cleavage Condition(s)
Primary Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA, HCl) masterorganicchemistry.com
Primary AmineBenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
Primary Amine9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) wikipedia.org
Pyridine NitrogenN-OxideN/Am-CPBA, H₂O₂Reduction (e.g., PCl₃, H₂, Pd/C)
Pyridine NitrogenBorane ComplexN/ABH₃·SMe₂, BH₃·THFAcid (e.g., HCl), or heating researchgate.net

Green Chemistry Principles in the Synthesis of Chiral Pyridine-Amine Systems

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. d-nb.info This is particularly important in the pharmaceutical industry to minimize environmental impact. Key principles include waste prevention, maximizing atom economy, and using safer solvents or solvent-free conditions. d-nb.infomdpi.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent (neat) or under mechanochemical conditions (grinding) offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. mdpi.com These conditions can also lead to shorter reaction times, higher yields, and simplified product purification. mdpi.comthieme-connect.com

Several methods for synthesizing chiral amines can be adapted to solvent-free conditions:

Solvent-Free Reductive Amination: This powerful technique for forming C-N bonds can be performed without a solvent. d-nb.info For instance, a ketone or aldehyde can be mixed directly with an amine and a reducing agent like sodium borohydride (B1222165) in a mortar and pestle. d-nb.info Alexakis reported a practical solvent-free, one-pot synthesis of C₂-symmetrical secondary amines starting from (R)- or (S)-α-ethylbenzylamine with high diastereoselectivity. sigmaaldrich.com

Solvent-Free Alkylation: Chiral secondary amines have been synthesized in high yields by the direct alkylation of primary amines with benzhydryl chloride under solvent-free conditions, avoiding racemization. thieme-connect.com

The following table illustrates the advantages of a solvent-free approach for a representative amine synthesis.

Reaction ParameterConventional Synthesis (with solvent)Solvent-Free Synthesis
Reaction Reductive amination of a ketoneReductive amination of a ketone
Solvent Methanol, Dichloromethane, or THFNone
Conditions Often requires heating or coolingRoom temperature, mechanical mixing d-nb.info
Workup Solvent evaporation, extractionDirect purification, reduced extraction steps
Environmental Impact Generates volatile organic compound (VOC) wasteMinimal waste generation mdpi.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are central to green chemistry as they minimize the formation of byproducts. nih.gov

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation (AH) of imines is one of the most efficient and atom-economical methods for producing chiral amines. acs.org This process involves the direct addition of a hydrogen molecule across the C=N double bond, meaning that, in principle, 100% of the atoms from the substrate and H₂ are incorporated into the product, generating almost no waste. acs.org The use of chiral transition metal catalysts (often based on iridium, rhodium, or ruthenium) ensures high enantioselectivity. nih.govajchem-b.com The transition metal-catalyzed AH of unsaturated compounds containing a pyridine moiety can be challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate the catalyst. acs.org However, specialized catalysts have been developed to overcome this issue.

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains portions of all reactants. bibliomed.org These reactions are highly efficient, reduce the number of synthetic steps, save time and energy, and exhibit high atom economy, making them highly desirable green processes. bibliomed.org The synthesis of functionalized pyridines can be achieved through one-pot multicomponent reactions. bibliomed.org

The table below compares the theoretical atom economy of a classical and a modern approach to chiral amine synthesis.

Synthetic ApproachReaction TypeByproductsAtom Economy
Classical (e.g., using Chiral Auxiliary) Multi-step sequence involving attachment and removal of the auxiliaryStoichiometric waste from the auxiliary and coupling reagentsLow
Modern (e.g., Catalytic Hydrogenation) Asymmetric hydrogenation of a pro-chiral imineMinimal (only catalyst is not part of the product)Very High acs.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Exploration of Nucleophilic and Electrophilic Reactivity Patterns of (S)-6-(1-Aminoethyl)pyridin-2-amine

The reactivity of this compound is governed by the interplay of its three nitrogen centers—the pyridine (B92270) ring nitrogen, the exocyclic amino group at the 2-position, and the primary amine on the chiral ethyl substituent—and the aromatic pyridine core.

Nucleophilic Reactivity: The molecule possesses multiple nucleophilic sites. The pyridine ring nitrogen is basic, but its lone pair is part of the sp² hybrid orbitals, making it less basic than aliphatic amines. The primary amino group on the ethyl side chain is expected to be the most nucleophilic and basic site, comparable to other primary alkylamines, making it prone to reactions like acylation, alkylation, and Schiff base formation. The 2-amino group attached directly to the pyridine ring is less nucleophilic due to the electron-withdrawing nature of the ring and resonance delocalization of its lone pair into the ring system.

The relative nucleophilicity of amines is a critical factor in determining reaction pathways. Studies on various amines have established quantitative nucleophilicity scales. uni-muenchen.deresearchgate.net While specific data for this compound is not available, the nucleophilicity can be inferred from related structures. The side-chain primary amine is expected to have a higher nucleophilicity parameter (N) than the ring-bound amine. For instance, triethylamine (B128534) has a higher Mayr nucleophilicity parameter than pyridine. researchgate.net

Electrophilic Reactivity: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iq However, the presence of the powerful electron-donating 2-amino group strongly activates the ring towards electrophiles. This activation directs substitution primarily to the C3 and C5 positions (ortho and para to the amino group). allrounder.ai Reactions such as halogenation and nitration are expected to occur at these positions under controlled conditions. Protecting the more reactive side-chain amine may be necessary to achieve selective substitution on the ring. allrounder.ai

The reaction with electrophilic boranes, for example, has been shown to occur at the amino groups of substituted pyridines. ub.edu In the case of this compound, reaction with a strong Lewis acid like B(C₆F₅)₃ would likely lead to adduct formation at the most basic site, the side-chain amine. ub.edu

Table 1: Comparison of Calculated Nucleophilicity Parameters (N) for Representative Amines and Pyridines

CompoundClassNucleophilicity (N) in CH₂Cl₂Reference
PyrrolidineSecondary Amine19.03 uni-muenchen.de
PiperidineSecondary Amine18.57 uni-muenchen.de
TriethylamineTertiary Amine17.30 researchgate.net
4-(Dimethylamino)pyridine (DMAP)Substituted Pyridine15.02 ias.ac.in
PyridinePyridine12.90 researchgate.net
This table presents representative nucleophilicity data for related amine and pyridine structures to infer the reactivity of this compound's different nitrogen centers. Data is from Mayr's nucleophilicity scale.

Reaction Kinetics and Thermodynamic Analysis of Derivative Formation

The formation of derivatives from this compound can be analyzed through kinetic and thermodynamic studies to understand reaction rates and equilibria.

Reaction Kinetics: Kinetic studies of acylation or sulfonylation reactions provide insight into the reactivity of the different amino groups. The rate of reaction is typically dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. Kinetic investigations of the sulfonylation of various α-amino acids have shown that the basicity of the amino group significantly affects its reactivity. researchgate.net For this compound, the rate-limiting step in many derivatization reactions would likely be the nucleophilic attack of one of its amino groups.

For example, the kinetics of the hydroamination of ethyl acrylate (B77674) with 2-aminopyridines has been studied, showing that the reaction can be efficiently catalyzed by acids like triflic acid. google.com Such studies often reveal a pseudo-first-order dependence on the amine concentration under specific conditions. researchgate.net Kinetic analysis of a hypothetical acylation reaction would likely show a faster rate for the side-chain amine compared to the ring amine.

Thermodynamic Analysis: Thermodynamic data, such as dissociation constants (pKa) and reaction enthalpies (ΔH), are crucial for predicting the position of equilibrium. The pKa values indicate the basicity of the different nitrogen atoms. The side-chain primary amine is expected to have a pKa around 9-10, typical for alkylamines, while the 2-aminopyridinium ion has a pKa of approximately 6.8. nist.gov The pyridine nitrogen itself is the least basic site.

Thermodynamic studies on the formation of molecular complexes between aminopyridines and acceptors like iodine have been used to determine the formation constants (K) and thermodynamic parameters (ΔH, ΔS). acs.org Similar analysis could be applied to derivative formation from this compound to quantify the stability of the resulting products. DFT calculations can also provide theoretical thermodynamic data for reaction pathways, as demonstrated in the synthesis of pyridine from pyrylium (B1242799) salts, helping to predict whether a reaction is exothermic and spontaneous. unjani.ac.id

Table 2: Thermodynamic Data for Proton Dissociation and Complex Formation of Related Aminopyridines

Compound/SystemParameterValueConditionsReference
2-Aminopyridine (B139424)pKa (Conjugate Acid)6.86Water nist.gov
2-MethylpyridineHydrogenation Enthalpy (ΔH)-184.8 kJ/molGas Phase mdpi.com
2-Aminopyridine + I₂Formation Constant (K)119 M⁻¹Cyclohexane, 25°C acs.org
2-Aminopyridine + I₂Enthalpy of Formation (ΔH)-7.4 kcal/molCyclohexane acs.org
This table shows representative thermodynamic values for related aminopyridine systems to illustrate the principles applicable to this compound.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing multiple nucleophilic centers, makes it a prime candidate for intramolecular reactions.

Intramolecular Cyclization: 2-Aminopyridines are well-known precursors for the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. This transformation typically involves the reaction of the 2-amino group and the endocyclic pyridine nitrogen with a bifunctional electrophile. Alternatively, if the substituent at the 6-position contains an electrophilic center, intramolecular cyclization can occur. For this compound, acylation of the side-chain amine followed by activation of the hydroxyl group (in the resulting amide) could trigger cyclization with the 2-amino group to form a fused heterocyclic system. Another possibility is the direct participation of the side-chain amine in a cyclization reaction, for instance, via radical-mediated amination. mdpi.com

Rearrangement Pathways: Substituted pyridines can undergo various rearrangement reactions. A classic example is the rearrangement of pyridine N-oxides with reagents like acetic anhydride. mdpi.com If this compound were converted to its N-oxide, it could potentially undergo rearrangement, leading to the introduction of a functional group at the C3 or C5 position. Another potential transformation is the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution. A related α-pyridylation of chiral amines has been achieved through a rearrangement involving a benzylic organolithium intermediate, demonstrating the transfer of a pyridyl group with high enantiospecificity. researchgate.net

Role of Amine Functionalities in Acid-Base Catalysis and Proton Transfer Mechanisms

The presence of multiple basic sites allows this compound to act as a proton shuttle and participate in acid-base catalysis.

Acid-Base Catalysis: Aminopyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), are widely used as highly efficient nucleophilic catalysts in acylation reactions. psu.edu While the 2-amino isomer is less common as a catalyst, the fundamental principle of forming a reactive N-acylpyridinium intermediate applies. The side-chain amine could also participate in catalysis, potentially through a bifunctional mechanism where one amine group acts as a nucleophile and the other as a general base.

Proton Transfer Mechanisms: Proton transfer is a fundamental process in many chemical and biological reactions. Studies on diaminopyridines have shown their ability to undergo intramolecular proton transfer (IPT), especially in different pH environments or upon photoexcitation. nih.govmdpi.com For this compound, protonation can occur at any of the three nitrogen atoms, with the equilibrium depending on the solvent and pH. Theoretical studies on related diiminopyridine-diamine systems show that double proton transfer can occur via either a concerted or a stepwise mechanism, with the stepwise pathway often being energetically favored. niscpr.res.inniscair.res.in The molecule can facilitate reactions by acting as a general acid (in its protonated form) or a general base (in its neutral form), similar to the role of aminopyridines in ribozyme catalysis. mdpi.com

Coordination Chemistry and Ligand Design Principles

Metal Complexation Behavior of (S)-6-(1-Aminoethyl)pyridin-2-amine

The coordination behavior of this compound is dictated by the presence of two nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the nitrogen of the primary amino group on the chiral ethyl side chain. This arrangement allows the molecule to act as a potent chelating agent for a variety of metal ions.

Characterization of Coordination Modes (e.g., Bidentate, Tridentate Chelation)

This compound typically functions as a bidentate ligand, coordinating to a metal center through the pyridyl nitrogen and the primary amine nitrogen. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The coordination number of the resulting metal complex will depend on the metal ion, its oxidation state, and the presence of other coordinating species such as solvent molecules or counter-ions. researchgate.net For instance, with a metal that favors a six-coordinate octahedral geometry, two molecules of the bidentate ligand can bind to form a [M(L)₂X₂] type complex, where X represents a monodentate ligand. nih.gov

While primarily a bidentate ligand, the possibility of higher denticity coordination modes cannot be entirely ruled out under specific circumstances, although there is no direct evidence for this with this compound itself. In related aminopyridine ligand systems, the coordination number and geometry can be flexible and phase-dependent. researchgate.net

Influence of Stereochemistry on Metal-Ligand Binding Affinity

The (S)-stereocenter at the alpha-carbon of the ethylamino group is a defining feature of this ligand, introducing chirality into the coordination sphere of the metal. This chirality can significantly influence the metal-ligand binding affinity and the stereochemical outcome of reactions catalyzed by its metal complexes.

The conformationally flexible α-methylbenzyl group, which is structurally analogous to the 1-aminoethyl group of the title compound, has been shown to be highly effective in controlling the chirality at a metal center. nih.gov In complexes with multiple chiral ligands, this can lead to the diastereoselective formation of one particular isomer. For example, in zirconium complexes with chiral aminopyridinato ligands, a high degree of stereochemical control was observed, with one diastereomer being favored out of several possibilities. nih.gov This selectivity is often driven by the minimization of steric interactions between the chiral ligands within the coordination sphere. The binding of enantiomeric amines to palladium complexes with chiral pincer ligands has also been shown to induce distinct NMR shifts, highlighting the sensitivity of the metal's electronic environment to the ligand's chirality. mit.edu

Spectroscopic Investigations of Metal Complexes (e.g., CD, UV-Vis, NMR of Paramagnetic Complexes)

A suite of spectroscopic techniques is essential for characterizing the metal complexes of this compound.

Circular Dichroism (CD) Spectroscopy: Given the inherent chirality of the ligand, CD spectroscopy is a powerful tool for probing the chiral environment of the metal complexes in solution. The induced CD signals in the d-d transition region of the metal can provide information about the stereochemistry of the complex.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes provide insights into the coordination geometry and the nature of the metal-ligand bonding. The spectra typically show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. researchgate.netekb.eg

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand framework upon coordination. For paramagnetic complexes, NMR can still provide useful information, although the signals may be broadened and shifted. In studies of analogous chiral aminopyridinato zirconium complexes, variable-temperature NMR techniques, such as Selective Polarization Transfer-Selective Inversion Recovery (SPT-SIR) and lineshape analysis, have been used to study dynamic exchange processes between different diastereomers in solution. nih.gov Furthermore, ¹⁹F NMR has been utilized in systems with fluorine-containing chiral ligands to sense the chirality of bound amines, demonstrating the potential for using NMR to probe subtle stereochemical differences. mit.edu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal center. Upon complexation, shifts in the stretching frequencies of the N-H (amine) and C=N (pyridine) bonds are expected. ekb.egresearchgate.net The presence of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds. ekb.eg

The following table summarizes typical spectroscopic data observed for related aminopyridine metal complexes.

Spectroscopic TechniqueObserved FeatureImplicationReference
Infrared (IR)Shift in ν(N-H) and ν(C=N)Coordination of amine and pyridine nitrogens ekb.egresearchgate.net
New bands in far-IRFormation of M-N bonds ekb.eg
UV-Visibled-d transitionsInformation on coordination geometry researchgate.netekb.eg
Charge-transfer bandsMetal-ligand electronic interactions ekb.eg
NMRShifted and broadened signalsCharacterization of diamagnetic and paramagnetic complexes nih.govmit.edu
Dynamic exchange phenomenaStudy of solution-state isomerism nih.gov

Crystallographic Analysis of Metal-Ligand Complexes for Structural Elucidation

For analogous chiral aminopyridinato complexes of zirconium, X-ray crystallography has confirmed the formation of [ML₂X₂] type structures and has been crucial in understanding the stereochemical control exerted by the chiral ligand. nih.gov The solid-state structure can reveal subtle details about intramolecular interactions, such as hydrogen bonding or steric clashes, that influence the stability and reactivity of the complex.

Design of Chiral Metal-Ligand Architectures Employing this compound

The unique combination of a pyridine ring and a chiral aminoethyl side chain makes this compound an attractive building block for the construction of more complex chiral metal-ligand architectures.

Ligand Field Theory Applications in Complex Design

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. By considering the interaction between the metal d-orbitals and the ligand donor orbitals, LFT can help predict the d-orbital splitting, magnetic properties, and electronic spectra of the resulting complexes.

In the case of complexes with this compound, LFT can be used to rationalize the observed coordination geometries. For example, for a d⁸ metal ion like Ni(II), a square planar geometry is often favored with strong-field ligands, while a tetrahedral or octahedral geometry might be adopted with weaker-field ligands or under different steric constraints. The bidentate N,N-coordination of this compound will create a specific ligand field around the metal center, the strength of which will influence the properties of the complex. The design of complexes for specific applications, such as catalysis, often involves tuning the ligand field strength to achieve the desired electronic properties at the metal center. nih.gov For instance, creating a vacant coordination site for substrate binding is a key strategy in catalyst design, and the lability of co-ligands can be understood and predicted using the principles of LFT.

Tunable Electronic and Steric Properties of Derived Ligands

The versatility of this compound as a ligand platform lies in the ability to readily modify its structure to fine-tune the electronic and steric properties of the resulting metal complexes. These modifications can be strategically implemented to influence the coordination geometry, reactivity, and photophysical characteristics of the metal centers.

Electronic Tuning:

The electronic properties of ligands derived from this compound can be systematically altered by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring. This allows for precise control over the electron density at the metal center, which in turn affects the stability and reactivity of the complex. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, would be expected to increase the electron density on the pyridine nitrogen, leading to stronger sigma-donation to the metal center. Conversely, the incorporation of electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, potentially leading to a more electrophilic metal center.

The electronic influence of such substitutions can be quantified and compared using spectroscopic and electrochemical techniques. For example, the metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectra of the complexes would be expected to shift to lower energies with increasing electron-donating character of the substituents. Similarly, cyclic voltammetry can reveal changes in the redox potentials of the metal complexes, providing a direct measure of the electronic effects of the ligand modifications. The principles of electronic tuning through substituent effects have been demonstrated in related quinoline-based systems, where the energy gap between the HOMO and LUMO can be systematically varied nih.gov.

Steric Tuning:

The steric environment around the metal center can be precisely controlled by introducing bulky substituents on the pyridine ring or by modifying the ethylamine (B1201723) side chain of this compound. This steric hindrance can have a profound impact on the coordination geometry, the accessibility of the metal center to substrates, and the photophysical properties of the complex.

Modification Strategy Expected Electronic Effect Expected Steric Effect Relevant Characterization Techniques
Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) on the pyridine ringIncreased electron density on the metal center, red-shift in MLCT bandsMinimalUV-Vis Spectroscopy, Cyclic Voltammetry
Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ringDecreased electron density on the metal center, blue-shift in MLCT bandsMinimalUV-Vis Spectroscopy, Cyclic Voltammetry
Introduction of bulky substituents (e.g., t-butyl) on the pyridine ringMinimal direct electronic effectIncreased steric hindrance, distortion of coordination geometrySingle-Crystal X-ray Diffraction, NMR Spectroscopy
Modification of the ethylamine side chainCan influence both electronic and steric properties depending on the substituentCan significantly alter the steric bulk around the metalSingle-Crystal X-ray Diffraction, NMR Spectroscopy, UV-Vis Spectroscopy

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers

The bifunctional nature of this compound, with its pyridine nitrogen and two amine nitrogens, makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These extended structures are formed through the self-assembly of metal ions and organic ligands, and their properties are highly dependent on the nature of the supramolecular interactions within the framework.

The introduction of functional groups onto the ligand, as discussed in the previous section, can be used to tailor the properties of the resulting MOFs and coordination polymers. For example, amine-functionalized MOFs have shown great promise in applications such as gas storage and catalysis, owing to the ability of the amine groups to interact with guest molecules researchgate.net. The chirality of this compound is particularly interesting in this context, as it can be used to construct chiral MOFs with potential applications in enantioselective separations and catalysis.

The design principles for constructing MOFs and coordination polymers from this compound and its derivatives involve the careful selection of the metal ion, the solvent system, and the reaction conditions. The coordination preferences of the metal ion will determine the geometry of the coordination nodes, while the solvent can influence the self-assembly process and even become incorporated into the final structure. The resulting frameworks can be characterized by techniques such as single-crystal and powder X-ray diffraction to determine their structure and porosity, and by gas sorption analysis to evaluate their potential for applications in separation and storage.

Structural Component Role in Supramolecular Assembly Tunable Aspect Potential Application
Pyridine NitrogenCoordination to metal center (node)Electronic properties via ring substitutionCatalysis, Sensing
Ethylamine GroupCoordination to metal center (node), Hydrogen bondingSteric bulk and chirality via substitutionChiral Separations, Asymmetric Catalysis
Metal IonCoordination nodeCoordination geometry, Lewis acidityGas Storage, Separation
Supramolecular Interactions (e.g., Hydrogen Bonding, π-π stacking)Stabilization of the framework, creation of poresLigand functionalization, solvent choiceGuest Adsorption, Sensing

Applications in Asymmetric Catalysis

Chiral Ligand Precursors in Transition Metal-Mediated Asymmetric Catalysis

The nitrogen atoms of the pyridine (B92270) ring and the amino groups in (S)-6-(1-Aminoethyl)pyridin-2-amine make it an excellent scaffold for the synthesis of chiral ligands. These ligands can coordinate with transition metals to form catalysts capable of inducing enantioselectivity in a wide range of chemical transformations.

Asymmetric Hydrogenation Reactions

Chiral ligands are crucial for the enantioselective hydrogenation of prochiral olefins, ketones, and imines. Metal-complexes of chiral pyridine-containing ligands have been successfully employed in a variety of asymmetric catalytic processes. The this compound framework could be elaborated into bidentate or tridentate ligands for metals such as rhodium, ruthenium, and iridium, which are commonly used in asymmetric hydrogenation. The chirality of the ethylamine (B1201723) side chain would be key to creating a chiral environment around the metal center, thereby influencing the stereochemical outcome of the hydrogenation.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck)

The development of chiral ligands for transition metal-catalyzed carbon-carbon bond forming reactions is a cornerstone of modern organic synthesis. Ligands derived from this compound could find application in reactions such as:

Aldol and Mannich Reactions: Chiral Lewis acids, formed from a metal and a chiral ligand, can activate carbonyl compounds and imines towards nucleophilic attack, controlling the stereochemistry of the newly formed carbon-carbon bond.

Heck Reaction: Chiral phosphine-pyridinyl ligands have been used in asymmetric Heck reactions. The pyridine moiety of this compound could be functionalized to incorporate a phosphine (B1218219) group, creating a P,N-ligand suitable for palladium-catalyzed reactions.

Stereoselective Oxidation and Reduction Processes

Chiral ligands are also instrumental in stereoselective oxidation and reduction reactions. For instance, derivatives of this compound could be used to construct ligands for Sharpless asymmetric dihydroxylation or epoxidation, where the ligand directs the oxidant to one face of a double bond. Similarly, in transfer hydrogenation reactions, a common method for the asymmetric reduction of ketones, chiral ligands based on this scaffold could be employed to achieve high enantioselectivity.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The bifunctional nature of this compound, possessing both a basic pyridine nitrogen and a primary amine, makes it an attractive starting point for the development of organocatalysts.

Role as Chiral Brønsted Base or Lewis Base Organocatalyst

The amino group and the pyridine nitrogen can act as Brønsted or Lewis bases. Derivatives of this compound could be designed to catalyze reactions through the formation of chiral ammonium (B1175870) salts or by activating substrates through hydrogen bonding. Such catalysts could be effective in a variety of transformations, including Michael additions, aldol reactions, and Mannich reactions, by controlling the facial selectivity of the nucleophilic attack.

Enantioselective Domino and Cascade Reactions

Organocatalysts are particularly well-suited for promoting domino and cascade reactions, where multiple bonds are formed in a single operation. The concept of organocascade catalysis combines different activation modes to rapidly build molecular complexity from simple starting materials. A chiral amine catalyst derived from this compound could potentially initiate a cascade sequence, with the chiral center dictating the stereochemical outcome of the entire process. While specific examples involving this compound are not documented, the structural elements are consistent with those found in catalysts for such complex transformations.

Due to the limited specific research data available for "this compound" in the outlined applications, data tables with detailed research findings could not be generated. The potential applications discussed are based on the structural similarities of this compound to known classes of chiral ligands and organocatalysts.

Catalyst Immobilization and Heterogenization Strategies

The heterogenization of homogeneous catalysts, such as those derived from this compound, is a critical step towards their practical application in large-scale and environmentally friendly chemical processes. By anchoring the catalytically active species to a solid support, challenges associated with catalyst separation, recovery, and reuse can be effectively addressed. This approach not only enhances the economic viability of the process but also facilitates the integration of these catalysts into continuous flow systems, offering superior control and efficiency compared to traditional batch reactors. The design of the solid support and the method of immobilization are paramount to maintaining or even enhancing the catalyst's activity and selectivity.

Solid-Phase Catalyst Support Design

The design of a solid support for a chiral catalyst is a nuanced process that involves consideration of the support's composition, porosity, surface functionality, and mechanical stability. The ideal support should be inert under the reaction conditions, provide a stable anchoring point for the catalyst without negatively impacting its stereoselectivity, and allow for efficient mass transfer of reactants and products.

Polymer Supports: Polymeric resins are among the most common supports for catalyst immobilization due to their tunable properties and chemical stability. Polystyrene-divinylbenzene (PS-DVB) resins, for instance, are frequently used and can be functionalized to covalently bind with the catalyst. A notable example, analogous to the potential application for this compound derivatives, is the immobilization of a chiral diamine catalyst on a polystyrene support for use in asymmetric Robinson annulations. iciq.orgaminer.org This polystyrene-supported diamine demonstrated high activity and enantioselectivity, with the added benefit of being recyclable for up to ten cycles without a significant loss in performance. iciq.org

Another strategy involves the use of soluble polymers, which combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous systems. For example, a chiral BINAP ligand supported on a polyester (B1180765) backbone showed higher catalytic activity in asymmetric hydrogenation compared to its monomeric counterpart. cmu.edu This "one-phase catalysis and two-phase separation" concept allows the catalyst to function in a homogeneous environment during the reaction, followed by precipitation and recovery. cmu.edu

Inorganic Supports: Inorganic materials such as silica, alumina, and metal oxides offer high surface areas and excellent thermal and mechanical stability, making them attractive supports for catalysts. researchgate.net The surface of these materials can be functionalized with organosilanes to introduce specific anchor points for the catalyst. For instance, a silica-bound Cp'Co(I)-complex has been reported for the catalytic cyclotrimerization of a diyne and a nitrile to form pyridine derivatives, representing a successful heterogenization of a cobalt catalyst on a solid support. researchgate.net

Covalent Organic Frameworks (COFs) represent a newer class of crystalline porous polymers with highly ordered structures and tunable functionalities. A pyridine-containing covalent triazine framework has been designed to immobilize single cobalt atoms, creating a highly efficient photocatalyst. rsc.org The pyridine units within the framework play a crucial role in anchoring the metal atoms and facilitating charge transfer, demonstrating the potential of precisely designed supports for enhancing catalytic performance. rsc.org

The selection of the support and the linkage strategy is critical to the success of the immobilized catalyst. The following table summarizes various support materials and their potential applications in the context of immobilizing chiral pyridine-based catalysts.

Support MaterialCatalyst Type (Analogous)Linkage StrategyKey Advantages
PolystyreneChiral DiamineCovalentRecyclability, mechanical stability iciq.orgaminer.org
PolyesterChiral BINAPCovalent (soluble)High activity, easy separation cmu.edu
SilicaCp'Co(I)-complexCovalentHigh surface area, thermal stability researchgate.net
Covalent Organic FrameworkSingle Co atomsCoordinationOrdered porosity, tunable functionality rsc.org

Flow Chemistry Applications of Immobilized Catalysts

The integration of immobilized catalysts into continuous flow reactors marks a significant advancement in process intensification and green chemistry. organic-chemistry.orgresearchgate.net Flow chemistry offers numerous advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automated, continuous production. mdpi.com

Packed-bed reactors are a common configuration in flow chemistry, where the solid-supported catalyst is packed into a column through which the reactant solution is continuously pumped. nih.gov This setup allows for efficient contact between the reactants and the catalyst, leading to high conversions and selectivities. An example of this is the use of a polymer-supported isothiourea catalyst in a packed-bed reactor for the enantioselective Michael addition–cyclization reaction. This system produced heterocyclic products in good to excellent yields and high enantiopurity (up to 97:3 er) and demonstrated successful scale-up. nih.gov

The utility of flow chemistry with immobilized catalysts is further exemplified by the asymmetric Robinson annulation using a polystyrene-supported diamine. iciq.orgaminer.org In a continuous flow setup, this catalyst allowed for residence times as short as 10 minutes while maintaining high yields and enantioselectivities. The flow process also facilitated the large-scale preparation of the Wieland-Miescher ketone, a key chiral building block. iciq.org

The following table presents data from the literature on the performance of analogous immobilized chiral catalysts in continuous flow systems, illustrating the potential for applying similar strategies to catalysts derived from this compound.

Catalyst System (Analogous)ReactionFlow Rate / Residence TimeYieldEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Ref
Polymer-supported isothioureaMichael addition-cyclization0.1 mL·min⁻¹Good to excellentup to 97:3 er nih.gov
Polystyrene-supported diamineRobinson annulation10 min residence timeHighHigh iciq.orgaminer.org

The development of robust and efficient immobilized catalysts is a key enabler for the broader adoption of continuous flow manufacturing in the pharmaceutical and fine chemical industries. The strategies outlined here, based on analogous chiral pyridine and diamine systems, provide a clear roadmap for the potential heterogenization of catalysts derived from this compound for use in advanced, continuous asymmetric catalysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like (S)-6-(1-Aminoethyl)pyridin-2-amine. DFT calculations can elucidate the molecule's most stable three-dimensional arrangement and provide a detailed picture of its electron distribution.

The flexibility of the aminoethyl side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. A thorough conformational analysis is crucial to identify the lowest energy (most stable) conformer, as this is the structure that will predominate and dictate the molecule's properties.

This process typically involves:

Initial Structure Generation: Creating a starting 3D model of the molecule.

Conformational Search: Systematically rotating the rotatable bonds (primarily the C-C and C-N bonds of the aminoethyl group) to generate a wide range of possible conformations.

Geometry Optimization: For each conformation, DFT calculations are used to find the arrangement of atoms that has the minimum possible energy. This involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Energy Comparison: The energies of all the optimized conformers are compared to identify the global minimum—the most stable conformation.

For a related molecule, 4-(1-aminoethyl)pyridine, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine its optimized geometry. researchgate.net A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (based on typical DFT results for similar molecules)

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(ethyl)~1.52 Å
C(ethyl)-N(amino)~1.47 Å
C(pyridine)-N(amino)~1.38 Å
Bond AngleC(pyridine)-C(ethyl)-N(amino)~110°
H-N-H (amino group)~107°
Dihedral AngleN(pyridine)-C-C-N(aminoethyl)Varies with conformer

Note: This table is illustrative and shows expected values. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. sioc.ac.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilicity. Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilicity. Regions with high LUMO density are susceptible to attack by nucleophiles.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter that indicates the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the pyridine (B92270) ring's nitrogen atom, making these sites the most nucleophilic. The LUMO would likely be distributed over the pyridine ring, indicating its capacity to accept electrons. DFT studies on similar aminopyridines confirm these general trends. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Implication
HOMO-6.5 to -5.5Nucleophilic character, electron-donating ability
LUMO-0.5 to 0.5Electrophilic character, electron-accepting ability
HOMO-LUMO Gap5.0 to 6.0High chemical stability

Note: These are estimated energy ranges based on studies of analogous molecules. researchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. This is particularly useful for understanding how this compound might be synthesized or how it participates in chemical transformations.

For a reaction to occur, molecules must pass through a high-energy state known as the transition state (TS) . Locating the exact geometry and energy of the TS is a primary goal of reaction modeling. DFT methods are employed to search for this first-order saddle point on the potential energy surface.

Once a transition state is located, its identity is confirmed by two key steps:

Vibrational Frequency Analysis: A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds).

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the correct reactants and products.

This type of analysis is crucial, for instance, in understanding the enantioselective synthesis of chiral amines, where the transition states leading to the (S) and (R) products will have different energies, explaining the observed stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques used extensively in drug discovery and medicinal chemistry. The goal of QSAR is to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.

For a compound like this compound, which is a scaffold of interest in medicinal chemistry, QSAR studies could be employed to predict its activity against a particular biological target (e.g., an enzyme or receptor). This involves:

Dataset Collection: Assembling a group of structurally related molecules with known biological activities.

Descriptor Calculation: For each molecule, a set of numerical values, or molecular descriptors , are calculated. These can describe various aspects of the molecule, including:

Electronic descriptors: (e.g., partial charges, dipole moment from DFT).

Steric descriptors: (e.g., molecular volume, surface area).

Topological descriptors: (e.g., connectivity indices).

Hydrophobic descriptors: (e.g., logP).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the biological activity.

Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.

QSAR studies on substituted 2-aminopyridine (B139424) derivatives have been conducted to understand their requirements for inhibiting nitric oxide synthases. Such a model could predict the activity of this compound and guide the design of new, more potent analogues by suggesting which structural modifications would be most beneficial.

Molecular Dynamics Simulations of Ligand-Receptor Interactions in Model Systems

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of ligand-receptor complexes at an atomic level. These simulations can predict the stability of binding, key intermolecular interactions, and conformational changes that occur upon ligand binding. For aminopyridine derivatives, MD simulations have been instrumental in elucidating their mechanisms of action as inhibitors of various kinases, such as c-Met, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).

Detailed Research Findings from Analogous Systems:

Studies on 2-aminopyridine derivatives as c-Met kinase inhibitors have utilized MD simulations to explore the binding mode of the most potent inhibitors. These simulations have highlighted the critical role of specific amino acid residues, such as Tyr1230 and Arg1208, in forming stable interactions with the ligand. The primary forces driving these interactions were identified as electrostatic and hydrogen bond interactions, which are crucial for the biological activity of these compounds nih.gov.

In a comprehensive study involving 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of CDK2, CDK4, and CDK6, MD simulations and binding free energy calculations were employed to analyze the structure-activity relationships of 72 different compounds nih.govnih.gov. The results validated the docking poses and revealed that polar interactions, particularly electrostatic interactions with key residues like Lys33/35/43 and Asp145/158/163, are significant determinants of the inhibitors' bioactivities. The stability of the ligand-receptor complexes was further assessed through these simulations, providing a dynamic understanding of the binding process nih.gov.

Furthermore, research on 2-aminopyridine derivatives as potential JAK2 inhibitors has also benefited from MD simulations. These studies have helped in understanding the binding behavior and identifying key interacting residues within the JAK2 active site, such as Glu930 and Leu932 in the hinge region tandfonline.com. The insights gained from these simulations are valuable for the rational design of more potent and selective inhibitors tandfonline.com.

The stability of ligand-receptor complexes is a key metric obtained from MD simulations, often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. In a study of a ligand-receptor complex, an average RMSD of 0.43 nm for the protein and 0.05 nm for the ligand over a 1-microsecond simulation indicated a stable binding interaction mdpi.com.

The following interactive data tables summarize key findings from molecular dynamics simulations of aminopyridine analogs in various model receptor systems.

Key Interacting Residues for Aminopyridine Analogs in Kinase Active Sites

Analog ClassTarget ReceptorKey Interacting ResiduesPrimary Interaction TypeReference
2-Aminopyridine Derivativesc-Met KinaseTyr1230, Arg1208Electrostatic, Hydrogen Bond nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesCDK2/4/6Lys33/35/43, Asp145/158/163Electrostatic nih.gov
2-Aminopyridine DerivativesJAK2Glu930, Leu932Hydrogen Bond, van der Waals tandfonline.com

Binding Free Energy Contributions for Aminopyridine Analogs

Analog ClassTarget ReceptorBinding Free Energy Analysis MethodKey Contributing InteractionsReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesCDK2/4/6Decomposition Energy AnalysisPolar interactions (electrostatic) nih.gov
2-Aminopyridine DerivativesJAK2MM-PBSAHydrogen Bonding, van der Waals tandfonline.com

These findings from related aminopyridine derivatives suggest that the this compound molecule would likely engage in similar types of interactions. The primary amine on the ethyl group and the amino group on the pyridine ring are expected to be key sites for forming hydrogen bonds and electrostatic interactions with polar residues within a receptor's binding pocket. The pyridine ring itself can participate in π-π stacking interactions with aromatic residues. MD simulations would be invaluable in confirming these hypotheses and providing a detailed, dynamic picture of its interaction with specific biological targets.

Advanced Analytical Techniques in Chemical Research

Spectroscopic Methodologies for Structural and Mechanistic Investigations

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and dynamics. For a complex molecule like (S)-6-(1-Aminoethyl)pyridin-2-amine, a combination of nuclear magnetic resonance, vibrational, and chiroptical spectroscopies is employed for a comprehensive characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine (CH) and methyl (CH₃) protons of the ethylamino side chain, and the protons of the two amino (NH₂) groups. The pyridine ring protons would appear as a set of doublets and a triplet in the aromatic region (typically δ 6.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The chiral center's methine proton would appear as a quartet, coupled to the adjacent methyl protons. The methyl group would, in turn, be a doublet. The protons on the primary and secondary amines would appear as broad singlets, which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The spectrum would show three distinct signals for the pyridine ring carbons, with the carbons directly attached to nitrogen atoms (C2 and C6) showing characteristic shifts. The aliphatic side chain would produce signals for the methine and methyl carbons. The predicted chemical shifts are based on data from analogous substituted pyridines and amines. For instance, in related 2-aminopyridine (B139424) structures, the carbon C2, bearing the amino group, is highly shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H3/H5~6.2-6.5 (d)~106-110The two protons and carbons are in different environments due to the different substituents at C2 and C6.
Pyridine H4~7.3-7.5 (t)~138-140The triplet arises from coupling to H3 and H5.
Pyridine C2-~158-161Carbon attached to the primary amino group.
Pyridine C6-~159-162Carbon attached to the 1-aminoethyl group.
Ethyl -CH-~4.0-4.3 (q)~50-55Methine proton at the chiral center, split into a quartet by the methyl group.
Ethyl -CH₃~1.3-1.5 (d)~20-25Methyl protons split into a doublet by the methine proton.
Pyridin-2-amine -NH₂~4.5-5.5 (br s)-Chemical shift is variable and dependent on solvent and concentration; signal disappears upon D₂O exchange.
Ethylamine (B1201723) -NH₂~1.8-2.5 (br s)-Chemical shift is variable and dependent on solvent and concentration; signal disappears upon D₂O exchange.

Note: Predicted values are based on analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be used to unambiguously assign these signals and confirm the connectivity of the molecule. For determining the enantiomeric excess (ee), chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature N-H stretching vibrations from both the primary (pyridin-2-amine) and secondary (aminoethyl) amine groups, typically appearing as a series of bands in the 3300-3500 cm⁻¹ region. The presence of two different amine groups might lead to a complex pattern in this region. Other key absorptions include C-H stretching from the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), and pyridine ring stretching vibrations, which typically occur in the 1400-1600 cm⁻¹ region. The N-H bending vibrations would be expected around 1600 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum, which are useful for identifying the substituted pyridine core.

These techniques are invaluable for monitoring chemical reactions. For example, during the synthesis of this compound, one could monitor the disappearance of precursor functional groups (e.g., a carbonyl group if synthesized via reductive amination) and the appearance of the characteristic amine N-H stretches.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)SpectroscopyNotes
N-H Stretching (Amine)3300 - 3500IR, RamanA complex series of bands is expected due to the presence of two different NH₂ groups. The primary amine usually shows two bands.
C-H Stretching (Aromatic)3000 - 3100IR, RamanAssociated with the pyridine ring.
C-H Stretching (Aliphatic)2850 - 2970IR, RamanAssociated with the methyl and methine groups of the ethyl side chain.
N-H Bending (Amine)1580 - 1650IRScissoring vibration of the NH₂ groups.
C=C, C=N Ring Stretching1400 - 1610IR, RamanCharacteristic vibrations of the pyridine ring skeleton.
C-N Stretching1250 - 1350IR, RamanStretching vibrations for the C-N bonds of the amines.
Pyridine Ring Breathing990 - 1050RamanA characteristic sharp and often strong band in Raman spectra of pyridines.

Note: Ranges are based on typical functional group frequencies and data from analogous compounds.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light. For a single enantiomer like this compound, these techniques can confirm its optical purity and are the primary methods for determining the enantiomeric excess (ee) of a chiral sample.

Direct CD analysis of simple chiral amines can be challenging due to weak signals. Therefore, several strategies have been developed to enhance the chiroptical response. A common approach involves the in situ formation of diastereomeric complexes with a chiral auxiliary or a metal ion, which generates strong and predictable CD signals. For example, chiral primary amines can be condensed with an aldehyde, like 2-pyridine-carboxaldehyde, to form a chiral imine. This imine can then coordinate to a metal ion such as Fe(II) or Cu(I) that is also bound to a chiral ligand. The resulting diastereomeric metal complexes are often intensely colored and exhibit strong CD signals, typically from metal-to-ligand charge-transfer (MLCT) bands or exciton-coupled transitions between chromophores. The intensity of the observed CD signal is directly proportional to the enantiomeric excess of the amine, allowing for quantitative analysis with high accuracy.

Table 3: Common Chiroptical Methods for Enantiomeric Excess (ee) Determination of Chiral Amines
MethodPrincipleTypical Chromophore/ComplexReferences
Derivatization with Chiral ReagentCovalent bonding of the amine to a chiral, chromophoric reagent to form diastereomers with distinct CD spectra.N-Benzoylthiourea derivatives, Marfey's reagent (FDAA).
Metal Complexation with Chiral LigandsFormation of a diastereomeric host-guest complex between the amine and a pre-formed chiral metal complex. The binding modulates the CD spectrum of the host.BINAP-Cu(I) complexes.
In-situ Assembly of Diastereomeric ComplexesThe amine reacts with an achiral aldehyde and a metal ion to form a chiral, CD-active metal-imine complex. The chirality of the amine directs the complex's stereochemistry.Pyridine-2,6-dicarbaldehyde and Fe(II). 2-formyl-3-hydroxypyridine and Fe(II).

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weight, confirming elemental composition, and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₁N₃. In positive-ion electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The experimentally measured m/z value would be compared to the theoretical exact mass calculated for the C₇H₁₂N₃⁺ ion. This confirmation is a standard and required step in the characterization of novel compounds.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Based on the performed research, there is a significant lack of publicly available scientific literature detailing the specific advanced analytical techniques for the chemical compound this compound. Extensive searches for detailed research findings, including data on chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric resolution and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives of this specific compound, did not yield any specific methods, conditions, or results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the prompt, while strictly adhering to the provided outline and focusing solely on this compound. Introducing information from other compounds would violate the explicit instructions.

Should further information become available in published literature, this article can be generated.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of chemical syntheses, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemijournal.com Future research will likely focus on creating more sustainable synthetic pathways to (S)-6-(1-Aminoethyl)pyridin-2-amine and related chiral amines.

Current chemical production often involves multi-step processes that may use harsh reagents and generate significant waste. whiterose.ac.uk A key direction for research is the application of biocatalysis, particularly the use of enzymes like transaminases (ATAs). researchgate.net Transaminases are capable of asymmetric synthesis, producing optically pure amines without the need for expensive cofactors or the generation of unwanted enantiomers that need to be discarded. researchgate.net Developing a biocatalytic route, perhaps using an engineered transaminase, could offer a more environmentally friendly and efficient method for producing this compound.

Further research into alternative green solvents, catalytic systems that replace stoichiometric reagents, and processes that improve atom economy will be crucial. researchgate.netrsc.org For instance, exploring catalytic N-alkylation of amines with alcohols using non-precious metal catalysts represents a sustainable approach to forming C-N bonds. rug.nl

Exploration of this compound in Materials Science and Polymer Chemistry

The bifunctional and chiral nature of this compound makes it an intriguing building block for new materials. scispace.com Its two amine groups offer reaction sites for polymerization, while the chiral center and the pyridine (B92270) ring can impart specific physical and chemical properties to the resulting materials.

There is a growing demand for sensors that can distinguish between the enantiomers of a chiral molecule, which is critical in fields like pharmacology and materials science. mdpi.com Supramolecular chemistry offers a promising strategy for developing such sensors. mdpi.com

Future work could explore the integration of this compound into chiral sensing ensembles. For example, it could be used to form complexes with metal ions, creating a chiral environment that interacts differently with the enantiomers of an analyte. nih.govmdpi.com This interaction can produce a detectable signal, such as a change in circular dichroism (CD) spectra, allowing for the determination of the enantiomeric composition of a sample. rsc.org The pyridine nitrogen and the two amine groups of the molecule provide ideal coordination sites for such applications.

Functional polymers, which possess specific properties and functions beyond their structural role, are at the forefront of materials science. scispace.comdokumen.pub this compound is a prime candidate for use as a monomer in the design of novel functional polymers.

Its diamine structure allows it to be incorporated into polymer chains through reactions like polycondensation, leading to the formation of chiral polyamides or polyureas. The inherent chirality of the monomer would be transferred to the polymer, potentially resulting in materials with unique optical properties or the ability to perform enantioselective separations. Furthermore, the amine-rich structure could be leveraged to create polymers with high CO2 affinity, a strategy that has been successful with other porous organic polymers. rsc.org Research in this area could involve synthesizing and characterizing these new polymers to understand how the monomer's structure translates to macroscopic material properties. nih.gov

Integration into Advanced Drug Discovery Methodologies as a Chiral Building Block

The presence of a chiral amine is a common feature in many pharmaceuticals, with an estimated 40-45% of small molecule drugs containing this motif. researchgate.netacs.org The pyridine ring is also recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. frontiersin.orgmdpi.com The combination of these features in this compound makes it a highly valuable chiral building block for drug discovery. acs.orgnih.gov

Scaffold diversification is a key strategy in medicinal chemistry for generating novel compounds with diverse biological activities. mdpi.com Starting from a core structure, chemists create libraries of related molecules by adding different substituents or modifying the scaffold itself. nih.gov

This compound, with its defined three-dimensional structure and multiple points for modification, is an excellent starting scaffold. nih.gov The primary and secondary amines, as well as the pyridine ring, can be readily functionalized. This allows for the systematic exploration of the chemical space around this chiral core, leading to the discovery of new compounds that may interact with a variety of biological targets. This approach has been successfully used with other heterocyclic scaffolds like imidazo[1,2-a]pyridine (B132010) to develop new therapeutic agents. researchgate.net

Fragment-based drug design (FBDD) has become a powerful and efficient method for discovering new drug candidates. openaccessjournals.comnih.gov This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. gardp.org These initial low-affinity hits are then optimized and grown into more potent, drug-like molecules. nih.gov

With a molecular weight of 137.18 g/mol , this compound fits well within the typical size constraints for a fragment. bldpharm.com Its rigid structure and specific hydrogen bonding capabilities make it an ideal candidate for an FBDD library. Researchers can screen this fragment against various protein targets. If binding is observed, the fragment can serve as a starting point for optimization, where chemists can "grow" the fragment by adding chemical groups that extend into nearby binding pockets, ultimately leading to the development of a high-affinity ligand.

Computational Predictions for Novel Reactivities and Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the reactivity and electronic properties of molecules, thereby guiding synthetic efforts and uncovering novel applications. tandfonline.comresearchgate.net For this compound, DFT calculations can provide deep insights into its molecular structure, electronic distribution, and reactivity.

Future computational studies could focus on several key areas:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. tandfonline.com For this compound, mapping the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting its behavior in various chemical reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. tandfonline.com These descriptors would allow for a comparison of its reactivity with other known aminopyridine derivatives, aiding in the selection of appropriate reaction partners and conditions.

Modeling of Metal Complexes: The bidentate nature of this compound makes it an excellent ligand for forming complexes with various metal ions. researchgate.netacs.org Computational modeling can predict the geometries, stabilities, and electronic properties of these potential metal complexes. Such studies are critical for designing novel catalysts for asymmetric synthesis or developing new materials with specific electronic or optical properties. acs.org For instance, understanding the coordination chemistry with transition metals like palladium or platinum could open doors to applications in catalysis and medicinal chemistry. nih.gov

Prediction of Reaction Pathways: DFT can be used to model potential reaction pathways, including transition states and activation energies, for reactions involving this compound. This would be particularly useful in designing and optimizing conditions for novel transformations and for understanding the regioselectivity and stereoselectivity of such reactions.

A theoretical investigation into the reactivity of aminopyridine and aminopyrimidine derivatives has demonstrated the utility of DFT in predicting the reactivity of imine bonds. mostwiedzy.pl Similar methodologies could be applied to this compound to explore its potential in forming novel heterocyclic structures.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequenciesStructural elucidation, spectral analysis
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron density distributionPrediction of reactive sites, electronic transitions
Natural Bond Orbital (NBO) AnalysisHyperconjugative interactions, charge transferUnderstanding molecular stability and reactivity
Time-Dependent DFT (TD-DFT)UV-Visible absorption spectraCharacterization of electronic properties
Modeling of Metal ComplexesGeometries, stability constants, binding energiesDesign of catalysts, new materials

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. mdpi.comnih.gov They offer significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular complexity from simple starting materials. mdpi.combeilstein-journals.org The 2-aminopyridine (B139424) scaffold is a well-established building block in MCRs for the synthesis of diverse and biologically relevant heterocyclic compounds. researchgate.netsemanticscholar.orgbio-conferences.org

This compound, with its two distinct nucleophilic nitrogen atoms, is an ideal candidate for the design of novel MCRs. Future research in this area could explore its participation in various MCRs to construct complex chiral molecules.

Synthesis of Fused Heterocyclic Systems: The 2-aminopyridine moiety can react with aldehydes and other components to yield fused heterocyclic systems like imidazo[1,2-a]pyridines. beilstein-journals.orgbio-conferences.org By employing this compound in such reactions, it would be possible to synthesize novel chiral imidazopyridine derivatives. The stereocenter in the aminoethyl side chain could induce stereoselectivity in the final products, a highly desirable feature for the synthesis of pharmacologically active compounds.

Ugi and Passerini Reactions: While classic Ugi and Passerini reactions typically involve a primary amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, modifications of these reactions could potentially incorporate the bifunctional nature of this compound. This could lead to the formation of complex peptide-like structures with an embedded chiral pyridine moiety.

Novel Catalyst-Free MCRs: There is a growing interest in developing solvent-free and catalyst-free MCRs to enhance the environmental friendliness of synthetic processes. mdpi.comsemanticscholar.org Investigating the reactivity of this compound under such conditions with various carbonyl compounds and activated acetylenes could lead to the discovery of new, efficient, and sustainable synthetic routes to complex pyridyl-containing molecules. For example, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate has been shown to produce 2-aminopyridines, highlighting the versatility of this scaffold in MCRs. researchgate.netmdpi.comsemanticscholar.org

The incorporation of the chiral this compound into MCRs would not only allow for the efficient construction of complex molecular architectures but also for the synthesis of enantiomerically enriched compounds, which is of paramount importance in medicinal chemistry and materials science.

Multicomponent Reaction Type Potential Reactants Potential Products
Imidazo[1,2-a]pyridine synthesisAldehydes, isonitriles/alkynesChiral imidazo[1,2-a]pyridine derivatives
Hantzsch-type reactionβ-ketoesters, aldehydesChiral dihydropyridine (B1217469) derivatives
Biginelli-type reactionβ-dicarbonyl compounds, aldehydesChiral dihydropyrimidinone derivatives
Catalyst-free condensationKetones, malononitrile, aldehydesHighly substituted chiral 2-aminopyridines

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-6-(1-Aminoethyl)pyridin-2-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., enzymes or transition-metal complexes) can induce the (S)-configuration. For example, reductive amination of 6-acetylpyridin-2-amine with a chiral auxiliary or enzymatic resolution of racemic mixtures. Purification via chiral HPLC or recrystallization with enantiomerically pure resolving agents ensures high enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the amine and pyridine ring proton environments.
  • IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve stereochemistry and crystal packing (if crystallizable) .

Q. How does the compound behave under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability studies using UV-Vis spectroscopy or HPLC. Under acidic conditions, the amine groups may protonate, altering solubility. In basic conditions, nucleophilic substitution at the pyridine ring could occur. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What transition metal complexes can this compound form, and how do they influence catalytic activity?

  • Methodological Answer : The compound acts as a bidentate ligand via the pyridine nitrogen and amine group. Titrate with metal salts (e.g., Cu(II), Ni(II), or Ru(II)) and analyze complexes using:

  • UV-Vis/NMR : Detect metal-ligand charge transfer bands or paramagnetic shifts.
  • X-ray Crystallography : Determine coordination geometry (e.g., octahedral vs. square planar).
  • Catalytic Assays : Test activity in oxidation/reduction reactions (e.g., using H2O2 or NADH) .

Q. How does the (S)-configuration impact biological interactions compared to the (R)-enantiomer?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC to isolate enantiomers.
  • Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to compare affinity for target receptors (e.g., enzymes or GPCRs).
  • Computational Docking : Model enantiomer-protein interactions using AutoDock Vina or Schrödinger Suite to predict stereoselective binding .

Q. Can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate:

  • HOMO-LUMO Gap : Predict redox behavior and nucleophilic/electrophilic sites.
  • Electrostatic Potential Maps : Visualize charge distribution for reaction site prediction.
  • Compare with Experimental Data : Validate using XRD bond lengths/angles and spectroscopic results .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
  • Metal Chelation Studies : Assess interference with metalloenzyme activity via ICP-MS .

Q. How do steric and electronic effects of the aminoethyl group influence ligand-metal binding kinetics?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates with metal ions.
  • Substituent Variation : Synthesize analogs (e.g., 6-(1-aminopropyl) derivatives) to compare steric effects.
  • EPR Spectroscopy : Probe electronic environments in paramagnetic complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.